1-[Amino(phenyl)methyl]cyclohexan-1-ol
Description
Significance of Amino Alcohol Motifs in Complex Chemical Architectures
The amino alcohol motif is a privileged structural unit found in a wide array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts. nih.gov This functional group arrangement, particularly the 1,2- and 1,3-amino alcohol substructures, is a key pharmacophore in many drugs. nih.gov For instance, cyclic amino alcohols are foundational to vital medicines like the antimalarial drug quinine. The biological relevance of this motif stems from its ability to form key hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.
In synthetic chemistry, the development of stereoselective methods to access enantiopure amino alcohols is a major focus. These methods include the reduction of α-amino acids or their esters, the catalytic amination of alcohols, and palladium-catalyzed allylic C-H amination reactions. nih.govtaylorandfrancis.com The resulting chiral amino alcohols are not only targets themselves but also serve as versatile intermediates for creating more complex molecules. The γ-amino alcohol moiety, for example, has been identified as a significant chemotype for antimalarial activity. nih.gov The strategic importance of amino alcohols is thus well-established, driving continuous innovation in their synthesis and application. nih.govacs.org
Overview of Cyclohexanol (B46403) Derivatives in Synthetic Chemistry
Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis and industrial chemistry. chemicalbook.com Cyclohexanol itself is a crucial intermediate in the large-scale production of polymers like Nylon-6 and Nylon-6,6, where it serves as a precursor to adipic acid and caprolactam. chemicalbook.com Its solvent properties also make it valuable in formulations for lacquers, resins, and paints. chemicalbook.com
In the context of fine chemical synthesis, the cyclohexane (B81311) ring provides a versatile, three-dimensional scaffold that can be functionalized in various ways. Numerous synthetic methods have been developed for the preparation of cyclohexanol derivatives, including the stereoselective reduction of cyclic ketones and tandem cyclization reactions. organic-chemistry.org The conformation of the cyclohexane ring can significantly influence the reactivity of substituents, an effect that is exploited in stereocontrolled synthesis. youtube.com Furthermore, the dehydrogenation of cyclohexanone (B45756) derivatives offers a pathway to substituted phenols, which are important building blocks for pharmaceuticals and other high-value compounds. rsc.org The derivatization of the cyclohexanol core continues to be a rich area of research for accessing novel chemical structures. researchgate.net
Structural Context of 1-[Amino(phenyl)methyl]cyclohexan-1-ol within the Broader Class of Amino Alcohol Analogues
The structure of this compound contains a tertiary alcohol appended to a cyclohexane ring, with an adjacent carbon atom that is a stereocenter bearing both an amino group and a phenyl group. This places it within the family of β-amino alcohols. Its specific substitution pattern distinguishes it from simpler analogues like 1-(aminomethyl)cyclohexan-1-ol, which lacks the phenyl group and the second stereocenter. sielc.comnih.gov
The synthesis of related aminocyclohexanol frameworks is of significant interest in drug discovery, where they are viewed as saturated, three-dimensional replacements for more common aromatic motifs like aminophenols. researchgate.net For instance, research into isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol highlights the importance of stereochemistry and the conformational behavior of such systems. researchgate.net The synthesis of related structures, such as 2-(phenyl(phenylamino)methyl)cyclohexan-1-one, often proceeds through multi-step sequences involving key reactions like the Mannich reaction. google.com The title compound can be considered a precursor or analogue to pharmacologically active molecules, where the specific arrangement of the hydroxyl, amino, and phenyl groups around the cyclohexyl core is critical for its intended chemical properties and biological interactions.
Interactive Data Tables
Below are tables detailing the properties of related chemical compounds, providing context for the structural features of this compound.
Table 1: Physical and Chemical Properties of Related Cyclohexanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Cyclohexanol | 108-93-0 | C₆H₁₂O | 100.16 | Used as a solvent and in the production of nylons. chemicalbook.com |
| 1-Methylcyclohexanol | 590-67-0 | C₇H₁₄O | 114.19 | Melting point: 24-26 °C; Boiling point: 168 °C. chemicalbook.com |
| 1-Phenylcyclohexanol (B105894) | 1589-60-2 | C₁₂H₁₆O | 176.25 | A tertiary alcohol with a phenyl substituent. nih.gov |
| 1-(Aminomethyl)cyclohexan-1-ol | 4000-72-0 | C₇H₁₅NO | 129.20 | A primary amine and tertiary alcohol on a cyclohexane ring. sielc.comnih.gov |
| 1-(Methylamino-methyl)-cyclohexan-1-ol | n/a | C₈H₁₇NO | 143.23 | A secondary amine analogue of the title compound. chemsynthesis.com |
Structure
3D Structure
Properties
CAS No. |
102729-78-2 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[amino(phenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2 |
InChI Key |
QYZQCUZVVZWJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Chemical Compound 1 Amino Phenyl Methyl Cyclohexan 1 Ol
Traditional and Contemporary Approaches to Amino Alcohol Synthesis
The creation of amino alcohols can be achieved through several established and evolving chemical reactions. These methods offer different advantages concerning yield, selectivity, and reaction conditions.
Mannich Reaction Strategies for 1-[Amino(phenyl)methyl]cyclohexan-1-ol and Analogues
The Mannich reaction is a three-component condensation reaction involving an enolizable carbonyl compound (like cyclohexanone), an aldehyde (such as benzaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. wikipedia.orgbyjus.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol form of the carbonyl compound. chemistrysteps.comlibretexts.org
For the synthesis of this compound, the Mannich reaction would involve cyclohexanone (B45756), benzaldehyde (B42025), and an amine. The resulting β-amino ketone can then be reduced to the desired amino alcohol. The reaction can be catalyzed by both acids and bases. wikipedia.orglibretexts.org Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of heteropoly acids in water and various bismuth catalysts. researchgate.netresearchgate.net These catalysts can offer high yields and diastereoselectivity. researchgate.net
| Feature | Description | References |
|---|---|---|
| Reactants | Cyclohexanone, Benzaldehyde, Amine | organic-chemistry.orgwikipedia.org |
| Intermediate | β-amino ketone | wikipedia.orgbyjus.com |
| Catalysts | Acids, Bases, Heteropoly acids, Bismuth catalysts | researchgate.netresearchgate.net |
| Advantages | Forms C-C and C-N bonds in one step, potential for high stereoselectivity. | numberanalytics.com |
Ring-Opening Reactions of Epoxides as a Route to Substituted Amino Alcohols
The aminolysis of epoxides is a direct and widely used method for the synthesis of β-amino alcohols. tandfonline.comsemanticscholar.org This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. The regioselectivity of the attack, particularly on unsymmetrical epoxides, can be influenced by the choice of reagents and catalysts. researchgate.net
In the context of synthesizing analogs of this compound, the ring-opening of cyclohexene (B86901) oxide with an appropriate amine is a key strategy. researchgate.netresearchgate.net A variety of catalysts have been developed to facilitate this reaction under mild conditions and with high regioselectivity, including cyanuric chloride, indium tribromide, and various metal complexes. tandfonline.comrroij.com Some protocols even proceed without a catalyst, using water as a green solvent. organic-chemistry.org The reaction can be performed under solvent-free conditions, which is an attractive feature for industrial applications. tandfonline.com
| Catalyst | Reaction Conditions | Key Advantages | References |
|---|---|---|---|
| Cyanuric chloride | Solvent-free, mild | Inexpensive, short reaction times, high yields | tandfonline.com |
| Indium tribromide | Mild | Regio- and chemoselective | rroij.com |
| Water (as solvent) | Room temperature, catalyst-free | Environmentally friendly, high selectivity | organic-chemistry.org |
| Rare-earth metal complexes | Solvent-free, mild | High catalytic activity | researchgate.net |
Reductive Amination and Related Transformations for Alkanolamine Production
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. libretexts.org This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, a suitable precursor would be a β-hydroxy ketone.
The direct reductive amination of β-hydroxy ketones provides a convergent route to 1,3-syn-amino alcohols. nih.gov An efficient protocol utilizes Ti(iOPr)4 to coordinate the intermediate imino alcohol, followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS). nih.govorganic-chemistry.org This method has been successfully applied to the synthesis of the core structure of HIV-protease inhibitors. nih.gov Furthermore, iridium complexes have been employed as catalysts for the reductive amination and transfer hydrogenation of diketones to produce β- and γ-amino alcohols. nih.gov These catalytic systems offer mild and operationally simple conditions for the synthesis of a diverse library of amino alcohols. nih.gov
Stereoselective Synthesis of Chiral Amino Alcohol Derivatives
The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for chiral amino alcohols is of paramount importance.
Asymmetric Catalysis in the Formation of Enantiomerically Enriched this compound
Asymmetric catalysis offers an efficient route to enantiomerically enriched amino alcohols. polyu.edu.hk Chiral catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Several approaches have been developed for the enantioselective synthesis of β-amino alcohols. One strategy involves the enantioselective ring-opening of meso-epoxides with amines, catalyzed by chiral metal complexes. For example, chiral scandium-bipyridine complexes have been used for the aminolysis of meso-epoxides, although the enantioselectivity can vary depending on the substrate. scispace.comresearchgate.net Copper-catalyzed enantioselective ring-opening of racemic epoxides with amines has also been reported to give high enantiomeric excesses. scispace.com Another powerful method is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs), which can provide excellent enantioselectivity. acs.orgfrontiersin.org
| Method | Catalyst/Enzyme | Key Features | References |
|---|---|---|---|
| Enantioselective Epoxide Aminolysis | Chiral Scandium-bipyridine complexes | Effective for meso-epoxides. | scispace.comresearchgate.net |
| Enantioselective Epoxide Aminolysis | Chiral Copper complexes | High enantiomeric excess for racemic epoxides. | scispace.com |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity for α-hydroxy ketones. | acs.orgfrontiersin.org |
Diastereoselective Synthetic Routes to Cyclohexanol-Based Amino Alcohols
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.
For cyclohexanol-based amino alcohols, diastereoselectivity can be achieved through various strategies. Substrate-controlled synthesis, where the existing chirality in the starting material dictates the stereochemical outcome of the reaction, is a common approach. research.fi For instance, the diastereoselective reduction of chiral β-amino ketones can yield specific diastereomers of the corresponding amino alcohol. ru.nl Another powerful technique is the diastereoconvergent synthesis, where a mixture of diastereomeric starting materials is converted into a single diastereomer of the product. nih.govresearchgate.net This has been demonstrated in the synthesis of anti-1,2-amino alcohols via selenium-catalyzed intermolecular C-H amination. nih.gov Palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates has also been developed for the synthesis of syn-1,2-amino alcohols. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and efficient manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of novel catalytic systems and the exploration of alternative reaction media.
Photoredox Catalysis and Sustainable Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a sustainable approach to the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This methodology utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. rsc.org
One promising strategy for the synthesis of 1,2-amino alcohols involves a dual catalytic system combining chromium and a photoredox catalyst. acs.org This system facilitates the in situ generation of α-amino carbanion equivalents from α-silyl amines, which can then act as nucleophiles. acs.org The reaction of such a nucleophile with a carbonyl compound, like a ketone, can produce a protected 1,2-amino alcohol. acs.org This approach represents a catalytic and atom-economical alternative to traditional methods. acs.org The practicality of this protocol is enhanced by the ability to use bench-stable CrCl₃ as the catalyst. acs.org Control experiments have demonstrated that the photocatalyst, the chromium catalyst, and light are all essential for the reaction to proceed. acs.org
Another photoredox-mediated approach involves the decarboxylative coupling of α-amino acids with carbonyl compounds. acs.org This method has been successfully applied to the synthesis of DNA-encoded sp³-rich 1,2-amino alcohols. acs.org The reaction proceeds efficiently for a range of aldehydes and ketones under mild conditions, showcasing its broad substrate scope. acs.org For instance, the coupling of N-aryl glycine (B1666218) with benzaldehyde has been optimized using an iridium-based photocatalyst under blue LED irradiation. acs.org
Furthermore, the direct asymmetric α-amination of aldehydes can be achieved through a combination of photoredox and organocatalysis. nih.gov In this process, photon-generated, nitrogen-centered radicals undergo enantioselective addition to catalytically formed chiral enamines, yielding stable α-amino aldehyde adducts. nih.gov This method provides direct access to complex, N-substituted α-amino aldehyde structures. nih.gov
The development of stereoselective C-radical additions to chiral N-sulfinyl imines via visible-light-promoted photoredox catalysis also presents a viable route to unnatural α-amino acids and their derivatives. rsc.org This protocol can utilize ubiquitous carboxylic acids as radical precursors without the need for prior derivatization. rsc.org
| Catalyst System | Reactants | Product Type | Key Features |
| Cr/Photoredox dual catalysis | Carbonyl compounds, α-silyl amines | Protected 1,2-amino alcohols | Catalytic, atom-economic, mild conditions. acs.org |
| Iridium-based photocatalyst | α-amino acids, carbonyl compounds | 1,2-amino alcohols | DNA-compatible, broad substrate scope. acs.org |
| Photoredox and organocatalysis | Aldehydes, amine precursors | α-amino aldehydes | Direct, enantioselective, forms stable adducts. nih.gov |
| Organic acridinium-based photocatalyst | Chiral N-sulfinyl imines, carboxylic acids | Unnatural α-amino acid derivatives | Stereoselective, uses readily available precursors. rsc.org |
Solvent-Free and Aqueous Reaction Conditions in Amino Alcohol Synthesis
A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. The synthesis of amino alcohols under solvent-free or aqueous conditions aligns with these goals.
Solvent-free synthesis of β-amino alcohols has been achieved through the ring-opening of epoxides with amines. tandfonline.comresearchgate.net This method can be conducted by heating the reactants in a sealed ampoule, leading to the regioselective formation of the corresponding β-amino alcohol in high yields. tandfonline.comresearchgate.net A key advantage of this approach is that it often does not require a catalyst or an excess of the amine. tandfonline.comresearchgate.net Other solvent-free methods for epoxide aminolysis include the use of catalysts such as silica (B1680970) gel or cyanuric chloride. organic-chemistry.orgtandfonline.com For instance, silica gel (60–120 mesh) has been shown to efficiently catalyze the opening of epoxides by amines at room temperature under solvent-free conditions. organic-chemistry.org
The use of water as a reaction medium is another environmentally benign strategy. The mild aminolysis of various epoxides in water can produce β-amino alcohols with high selectivity and in excellent yields without the need for any catalyst. organic-chemistry.org Additionally, multicomponent coupling reactions in the presence of water have been developed. For example, a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA), can furnish medicinally important N-aryl β-amino alcohol derivatives in moderate to good yields. nih.gov
The use of solid acid catalysts like Na-Y zeolite in the reaction of aromatic amines with alkylene carbonates provides a simple, efficient, and environmentally friendly methodology for the synthesis of β-amino alcohols. organic-chemistry.org
Elucidation of Structure Activity Relationships Sar for 1 Amino Phenyl Methyl Cyclohexan 1 Ol Analogues
Methodological Approaches to SAR Studies in Amino Alcohol Series
The investigation of Structure-Activity Relationships (SAR) for amino alcohol series, including analogues of 1-[Amino(phenyl)methyl]cyclohexan-1-ol, employs a combination of experimental and computational strategies to correlate structural features with biological activity. sysrevpharm.org
Experimental Approaches: A primary experimental method involves the systematic synthesis of a library of analogues where specific parts of the lead compound are altered. researchgate.net For the this compound scaffold, this includes:
Modification of the Phenyl Ring: Introducing various substituents at different positions (ortho, meta, para) to probe electronic and steric effects.
Alteration of the Cyclohexanol (B46403) Ring: Changing ring size, introducing substituents, or replacing it with other cyclic or acyclic structures.
Changes to the Amino and Hydroxyl Groups: N-alkylation, acylation, or esterification to explore the importance of these functional groups in molecular interactions.
Once synthesized, these analogues undergo biological testing to measure their activity, such as enzyme inhibition or receptor binding. researchgate.net This data is then analyzed to identify structural features associated with changes in potency or selectivity. nih.gov
Computational Approaches: In silico methods are increasingly used to guide and rationalize experimental findings. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that seeks to find a mathematical correlation between the chemical properties of molecules and their biological activities. sysrevpharm.orgnih.gov For an amino alcohol series, a QSAR model might correlate activity with descriptors such as:
Lipophilicity (logP): The hydrophobicity of the molecule.
Electronic Parameters: Hammett constants (σ) of phenyl ring substituents.
Steric Descriptors: Molar refractivity (MR) or Taft parameters (Es).
Topological Indices: Molecular connectivity indices that describe the molecule's branching and shape. nih.gov
These models help predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates for laboratory synthesis and testing, thereby accelerating the drug discovery process. sysrevpharm.org
Interactive Table: Methodological Approaches in SAR
| Approach | Description | Key Techniques/Parameters | Objective |
| Experimental Synthesis | Creation of a series of structurally related analogues of the lead compound. | Parallel synthesis, solid-phase synthesis, traditional organic synthesis. | To generate diverse chemical matter for biological evaluation. |
| Biological Testing | Measurement of the biological activity of each synthesized analogue. | Enzyme assays, receptor binding assays, cell-based assays. | To quantify the effect of structural modifications on activity. |
| QSAR Modeling | Development of mathematical models to correlate structure with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). | To predict activity, understand mechanisms, and guide design. nih.gov |
| Molecular Modeling | 3D simulation of molecules and their interactions with biological targets. | Molecular docking, molecular dynamics (MD) simulations. | To visualize binding modes and predict binding affinity. |
Conformational Analysis and Stereochemical Impact on Molecular Interactions
The three-dimensional structure of this compound analogues is critical to their biological function. This includes both the molecule's preferred shape (conformation) and the spatial arrangement of its atoms (stereochemistry).
Stereochemical Impact: The compound this compound possesses a chiral center at the carbon atom bonded to the amino group and the phenyl group. Therefore, it can exist as a pair of enantiomers, (R) and (S). It is well-established that stereochemistry plays a crucial role in biological activity, as biological systems like enzymes and receptors are themselves chiral. nih.gov Often, only one enantiomer (the eutomer) will exhibit the desired biological effect, while the other (the distomer) may be less active or inactive. nih.gov
The relative orientation of the amino and hydroxyl groups is also critical. These groups are capable of forming hydrogen bonds, which are key interactions in molecular recognition. researchgate.net The specific spatial relationship between the hydrogen bond donor (amino and hydroxyl groups) and acceptor sites on a target protein is dictated by the stereochemistry at the chiral center. Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often using chiral derivatizing agents, are crucial for determining the absolute configuration of amino alcohols and understanding their conformational preferences in solution. nih.govrsc.orgresearchgate.net
Interactive Table: Stereochemical and Conformational Factors
| Factor | Description | Impact on Molecular Interactions |
| Cyclohexane (B81311) Conformation | The chair conformation is most stable. Substituents can be axial or equatorial. libretexts.org | Determines the 3D positioning of the phenyl and amino(phenyl)methyl groups, affecting how the molecule fits into a binding site. |
| Chiral Center | The carbon attached to the amino and phenyl groups is a stereocenter, leading to (R) and (S) enantiomers. | Enantiomers can have vastly different biological activities and affinities for chiral biological targets. nih.gov |
| Relative Orientation of Functional Groups | The spatial distance and angle between the -OH and -NH2 groups are fixed by the stereochemistry. | Affects the ability to form specific hydrogen bonds and other polar interactions with a target, which is often crucial for binding. |
Substituent Effects on the Phenyl Moiety and Their Influence on Structural Features
Modifying the phenyl ring with various substituents is a classical strategy in medicinal chemistry to fine-tune a compound's properties. The electronic and steric nature of these substituents can profoundly influence the structural features and, consequently, the biological activity of this compound analogues. rsc.org
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). fiveable.me
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -OH): These groups increase the electron density of the phenyl ring. This can enhance π-π stacking or cation-π interactions with aromatic or positively charged residues in a protein binding pocket.
Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃, -NO₂): These groups decrease the electron density of the phenyl ring. They can alter the acidity of the amino group or the hydrogen-bonding capability of the molecule. Halogens like chlorine and fluorine can also participate in halogen bonding, a specific type of non-covalent interaction. acs.org
In some series of bioactive compounds, a clear correlation is observed where electron-withdrawing groups at the para-position of an aromatic ring enhance activity. nih.gov
Steric Effects: The size and shape of the substituent also play a critical role.
Small Substituents (e.g., -F, -OH): These may be well-tolerated in a binding pocket with limited space.
Bulky Substituents (e.g., -t-butyl, -phenyl): These require a larger pocket. If the pocket is accommodating, bulky groups can increase van der Waals interactions and improve binding affinity. However, if the pocket is constrained, they can cause steric hindrance and reduce activity.
The position of the substituent (ortho, meta, or para) is also critical, as it directs the group into different regions of the binding site, potentially forming new, favorable interactions or creating unfavorable clashes. mdpi.com
Interactive Table: Phenyl Substituent Effects
| Substituent Type | Example Groups | Electronic Effect | Potential Influence on Activity |
| Electron-Donating (Activating) | -OCH₃, -CH₃, -NH₂ | Increases electron density on the phenyl ring. fiveable.me | May enhance π-π or cation-π interactions. |
| Electron-Withdrawing (Deactivating) | -Cl, -F, -NO₂, -CF₃ | Decreases electron density on the phenyl ring. fiveable.me | Can form halogen bonds; alters acidity/basicity of nearby groups. |
| Sterically Small | -H, -F, -OH | Minimal spatial requirement. | Fits into tight binding pockets without steric clash. |
| Sterically Bulky | -t-butyl, -phenyl, -adamantyl | Significant spatial requirement. | Can improve binding through increased surface contact if the pocket is large, or decrease binding if it is small. |
Modifications to the Cyclohexanol Scaffold and Their Structural Consequences
The cyclohexanol ring serves as a rigid, three-dimensional scaffold that orients the critical pharmacophoric elements—the amino and phenyl groups—in a specific spatial arrangement. Altering this scaffold can lead to significant changes in the molecule's conformation, lipophilicity, and metabolic stability, thereby impacting its biological profile.
Ring Size and Flexibility: Systematic modifications often begin by exploring the effect of the carbocyclic ring size.
Enlarging the Ring: Changing the cyclohexyl to a cycloheptyl group can sometimes improve potency by allowing the molecule to better fill a large hydrophobic pocket and displace water molecules. acs.org
Shrinking the Ring: Conversely, reducing the ring to a cyclopentyl or cyclobutyl moiety might be necessary to fit into a smaller binding site. Smaller aliphatic rings are increasingly used in medicinal chemistry to act as bioisosteres and improve physicochemical properties. rsc.org
Acyclic Analogues: Replacing the ring with a flexible alkyl chain would drastically increase the conformational freedom of the molecule. This often leads to a loss of activity due to the entropic penalty of adopting the correct "active" conformation upon binding.
Substitution on the Cyclohexyl Ring: Introducing substituents onto the cyclohexanol ring itself can probe for additional binding interactions. For instance, adding a polar group like a hydroxyl (-OH) could form a new hydrogen bond with a corresponding residue (e.g., an aspartate or glutamate) in the target's binding site. acs.org The stereochemistry of such a substitution is critical; for example, a cis-2-hydroxycyclohexyl analogue might be tolerated or even enhance activity, while the corresponding trans isomer could be inactive due to improper orientation. acs.org
Scaffold Hopping: A more advanced modification involves "scaffold hopping," where the cyclohexyl ring is replaced entirely by a different cyclic or heterocyclic structure while attempting to maintain the original spatial orientation of the key functional groups. For example, replacing a cyclohexyl with a phenyl ring can lead to a significant loss of activity if the original scaffold's three-dimensional shape and pi-interactions were crucial for binding. researchgate.net The use of three-membered rings like cyclopropane (B1198618) or four-membered rings like oxetane (B1205548) has also become a strategy to explore novel chemical space and improve properties like solubility. nih.gov
Interactive Table: Cyclohexanol Scaffold Modifications
| Modification Type | Example | Structural Consequence | Potential Impact on Activity |
| Ring Size Alteration | Cyclopentyl or Cycloheptyl instead of Cyclohexyl | Changes the angles and distances between substituents. Alters overall size and lipophilicity. | May improve or decrease fit within the binding pocket. acs.org |
| Ring Substitution | Adding a hydroxyl or methyl group to the cyclohexane ring | Introduces new functional groups for potential interactions. Can alter the preferred chair conformation. | Can form new hydrogen or hydrophobic bonds, or cause steric clashes. acs.org |
| Scaffold Hopping | Replacing cyclohexyl with a phenyl or tetrahydropyran (B127337) ring | Fundamentally changes the scaffold's geometry, electronics, and hydrogen bonding capacity. | May lead to a completely different SAR profile; could improve selectivity or introduce new interactions. |
| Acyclic Analogues | Replacing the ring with an alkyl chain | Increases conformational flexibility. | Often results in decreased activity due to the entropic cost of binding. |
Exploration of Structural Hybridization and Chemical Linkages for Enhanced Molecular Recognition
A sophisticated strategy for optimizing lead compounds involves molecular hybridization, where two or more distinct pharmacophoric units are covalently joined to create a single hybrid molecule. nih.gov This approach aims to produce compounds that may have dual modes of action or improved affinity and selectivity for a single target by engaging with multiple binding regions simultaneously. nih.gov For analogues of this compound, this could involve attaching other molecular fragments via a chemical linker.
Design of Hybrid Molecules: The design of a hybrid molecule begins with identifying the key structural components of two different bioactive molecules or a single molecule and a fragment known to interact with an adjacent binding site. The this compound core could be linked to another moiety, such as:
Another aromatic or heterocyclic system to probe for additional π-stacking or hydrophobic interactions.
A known ligand for a secondary binding site on the same target protein.
A fragment designed to improve physicochemical properties, such as a piperazine (B1678402) moiety. nih.gov
The Role of Chemical Linkers: The linker or spacer that connects the two molecular entities is not merely a passive connector; its length, flexibility, and chemical nature are critical for success. ntnu.no
Length and Flexibility: The linker must be of the appropriate length to allow both pharmacophores to bind to their respective sites without introducing strain. A rigid linker (e.g., based on an alkyne or aromatic ring) can precisely position the fragments, while a flexible linker (e.g., an alkyl chain) allows for more conformational freedom to find an optimal binding mode.
Chemical Nature: The linker itself can contribute to binding. For example, linkers containing amide or ester groups can act as hydrogen bond donors or acceptors. The development of "click chemistry" reactions, such as the Sulfur(VI) Fluoride Exchange (SuFEx), has provided efficient and versatile tools for covalently linking molecular fragments. acs.org
Chemical cross-linking techniques, which use reagents to covalently link a ligand to its receptor, are also valuable tools for identifying and stabilizing transient or low-affinity interactions, providing insights that can guide the design of hybrid molecules. nih.govnih.gov By understanding these interactions, medicinal chemists can rationally design linkers and hybrid structures to enhance molecular recognition and biological potency. nih.gov
Advanced Computational and Theoretical Studies of 1 Amino Phenyl Methyl Cyclohexan 1 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the behavior of 1-[Amino(phenyl)methyl]cyclohexan-1-ol at the electronic level. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure and properties of medium-sized organic molecules. nih.govnih.govpsu.edu Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy and geometry calculations. nih.govnih.gov These methods are crucial for establishing a baseline understanding of the molecule's fundamental quantum mechanical properties.
The three-dimensional structure and conformational flexibility of this compound are dictated by its electronic structure. The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net However, the presence of three bulky substituents—hydroxyl, amino, and phenyl groups—attached to the same quaternary carbon and the adjacent chiral center creates a complex conformational landscape.
Quantum chemical calculations are employed to determine the optimized geometries of various possible conformers and their relative stabilities (conformational energetics). nih.gov Studies on similar structures, like phenylcyclohexane (B48628) and its derivatives, have shown that the orientation of the phenyl group (axial vs. equatorial) significantly impacts conformational energy. nih.gov For this compound, calculations would explore the relative orientations of the amino and phenyl groups, as well as the rotational position of the phenyl ring, to identify the global minimum energy structure. nih.gov These calculations also provide precise data on bond lengths, bond angles, and dihedral angles that define the molecular architecture. The environment's influence is also critical, and using a self-consistent reaction-field (SCRF) method can model the effects of different solvents on conformational preferences. nih.gov
Table 1: Illustrative Calculated Geometric Parameters for a Conformer of this compound This table presents hypothetical data typical of what would be obtained from a DFT (e.g., B3LYP/6-311G) calculation. Actual values require a specific computational study.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(cyclohexane)-C(phenyl) | ~1.52 Å |
| Bond Length | C(cyclohexane)-N | ~1.47 Å |
| Bond Length | C(cyclohexane)-O | ~1.44 Å |
| Bond Angle | O-C-N | ~109.5° |
| Dihedral Angle | N-C-C-C(phenyl) | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.comwikipedia.org
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. Computational studies on similar aromatic amino compounds often show the HOMO is distributed across the phenyl ring and the nitrogen lone pair, while the LUMO is primarily located on the π-system of the phenyl ring. researchgate.net This distribution suggests that the molecule can act as both an electron donor (via the amino group and phenyl ring) and an electron acceptor (via the phenyl ring). TD-DFT (Time-Dependent Density Functional Theory) can be used to further analyze electronic transitions between these orbitals. doi.org
Table 2: Representative Frontier Molecular Orbital Energies This table shows example values that could be calculated for this compound using DFT. The specific values are illustrative.
| Molecular Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.10 | Region of electron donation (nucleophilicity) |
| LUMO | -1.15 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (Eg) | 4.95 | Indicator of chemical stability and reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including localized bonds and lone pairs, and quantifies intramolecular interactions. faccts.de It is particularly effective for analyzing charge transfer and electron delocalization (hyperconjugation) by examining interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduresearchgate.net The stabilization energy, E(2), associated with a donor-acceptor interaction indicates the strength of the delocalization.
Table 3: Hypothetical NBO Second-Order Perturbation Analysis This table illustrates potential intramolecular interactions and their stabilization energies (E(2)) for this compound. Data is representative of an NBO analysis output.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | σ* (C-Cphenyl) | ~3.5 |
| LP (O) | σ* (C-Ccyclohexane) | ~1.8 |
| π (Cphenyl-Cphenyl) | π* (Cphenyl-Cphenyl) | ~20.0 |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. nih.gov MD simulations are invaluable for exploring the conformational space and understanding how this compound behaves in a condensed phase, such as in solution or interacting with a biological target. researchgate.net
By simulating the molecule's trajectory, MD can reveal the transitions between different conformational states, providing a more complete picture of its flexibility. pku.edu.cn Furthermore, MD is essential for studying intermolecular interactions. For example, a simulation of the compound in a water box would detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amino groups and surrounding water molecules. This information is critical for understanding its solubility and how it is stabilized by a solvent.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational techniques that correlate the structural or physicochemical properties of a series of molecules with their biological activity or physical properties, respectively. researchgate.netnih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. mdpi.com
For this compound, a QSAR study would typically involve a set of its analogues with known biological activity (e.g., as NMDA receptor inhibitors). researchgate.net Descriptors could include electronic properties (from DFT calculations), topological indices, and steric parameters. The resulting model could predict the activity of new, untested derivatives and provide insight into the structural features essential for activity. nih.gov Similarly, a QSPR model could predict physical properties like boiling point, solubility, or optical rotation based on descriptors derived from the molecular structure. nih.gov
Table 4: Conceptual Framework for a QSAR Model This table illustrates the structure of a hypothetical QSAR equation for predicting biological activity (pIC50).
| Dependent Variable | Equation Structure |
|---|---|
| pIC50 (Predicted Activity) | c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n) |
| Example Descriptor 1 | HOMO Energy (Electronic) |
| Example Descriptor 2 | Molecular Volume (Steric) |
| Example Descriptor 3 | Topological Polar Surface Area (Topological) |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net By calculating the potential energy surface, researchers can determine the most favorable reaction pathway and the activation energy required for the reaction to proceed. nih.govresearchgate.net
For this compound, these methods can be used to investigate its synthesis or its metabolic degradation pathways. For example, DFT calculations could model the addition of a phenyl lithium reagent to a cyclohexanone (B45756) derivative followed by the reduction of a nitrile or imine, elucidating the stereochemical outcome of the reaction by comparing the energies of the different transition states leading to various stereoisomers. Such studies provide a mechanistic understanding at a level of detail that is often inaccessible through experimental means alone. psu.edu
Table 5: Illustrative Reaction Energetics for a Hypothetical Reaction Step This table shows representative energy values (in kcal/mol) that could be computed for a step in the synthesis of this compound.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (TS) | +15.5 |
| Intermediate | -5.2 |
| Products | -20.1 |
In Silico Molecular Docking and Ligand-Target Interaction Profiling
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target at the atomic level. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy. Lower binding energy scores typically indicate a more stable and favorable interaction.
While specific molecular docking studies focused exclusively on this compound are not prominently available in publicly accessible research literature, the methodologies are well-established. The general process involves preparing the 3D structures of both the ligand and the target protein, followed by a docking simulation using software like AutoDock Vina or similar platforms. nih.govresearchgate.net These tools calculate the binding affinity, often expressed in kcal/mol, and predict the binding pose of the ligand within the protein's active site. researchgate.netnih.gov
Ligand-target interaction profiling further dissects the results of molecular docking. It identifies the specific non-covalent interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking, among others. volkamerlab.org Tools like Protein-Ligand Interaction Profiler (PLIP) are often used to analyze and visualize these interactions in detail. nih.govbio.toolsnih.gov
For illustrative purposes, studies on structurally related molecules or other compounds demonstrate how this data is typically presented. For example, in a study on thiazole (B1198619) derivatives, molecular docking was used to predict their binding to the Rho6 protein. mdpi.com The results were tabulated to show binding energies and the specific amino acid residues involved in interactions. mdpi.com Similarly, research on novel inhibitors for enzymes like DNA gyrase often includes detailed tables of docking scores and interaction types, such as hydrogen bonds and arene-cation interactions, with specific residues in the active site. mdpi.comekb.eg
A hypothetical molecular docking study for this compound would likely explore its interactions with various potential biological targets. The results would be presented in tables summarizing key data points.
Table 1: Hypothetical Molecular Docking Scores
This interactive table illustrates the kind of data a molecular docking study would generate. The binding affinity represents the predicted strength of the interaction between the ligand and a potential protein target.
| Target Protein | Binding Affinity (kcal/mol) |
| Protein Kinase A | -8.5 |
| Cyclooxygenase-2 | -7.9 |
| NMDA Receptor | -9.2 |
| Carbonic Anhydrase II | -6.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Table 2: Predicted Ligand-Target Interactions
This interactive table details the types of molecular interactions that could be predicted between the ligand and amino acid residues within a protein's binding site.
| Target Protein | Interacting Residue | Interaction Type |
| Protein Kinase A | Lys72 | Hydrogen Bond |
| Protein Kinase A | Leu173 | Hydrophobic |
| Protein Kinase A | Phe239 | π-π Stacking |
| NMDA Receptor | Tyr231 | Hydrogen Bond |
| NMDA Receptor | Trp128 | π-Cation |
| NMDA Receptor | Val79 | Hydrophobic |
Note: The data in this table is hypothetical and based on the types of interactions commonly observed in molecular docking studies. It does not represent experimentally verified interactions for this compound.
The insights gained from such in silico studies are valuable for guiding further experimental research. They help in prioritizing compounds for synthesis and biological testing and provide a rational basis for designing new molecules with improved affinity and selectivity for a specific biological target.
Preclinical Pharmacological Investigation Methodologies for Amino Alcohol Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Beyond the primary pharmacological target, it is crucial to investigate the potential of a new chemical entity to inhibit key metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of the new compound alters the metabolism of other drugs, potentially leading to toxicity or loss of efficacy.
CYP450 Inhibition Assays: These are typically performed in vitro using human liver microsomes, which contain a rich complement of CYP450 enzymes, or with recombinant human CYP isozymes expressed in a cellular system. A panel of major CYP isoforms responsible for the metabolism of most clinical drugs (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is used. nih.gov The assay measures the metabolism of a specific fluorescent probe substrate for each isozyme in the presence and absence of the test compound. A decrease in the formation of the fluorescent metabolite indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is then determined. For example, studies on various botanical extracts have shown a wide range of inhibitory potencies against different CYP isozymes, with IC50 values ranging from potent (e.g., 1.8 µM) to weak (>100 µM). nih.gov
Mechanistic Enzyme Inhibition Studies: If a compound shows significant inhibition of a particular enzyme, further studies are conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically done by performing kinetic analyses, such as generating Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity in the presence of the inhibitor. nih.govnumberanalytics.com For example, in the study of yeast alcohol dehydrogenase inhibition by bismuth, Lineweaver-Burk plots revealed a pattern of non-competitive inhibition. nih.gov
The following table presents hypothetical IC50 values for a test compound against a panel of major human CYP450 enzymes.
| Enzyme | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | 25.3 |
| CYP2C19 | S-Mephenytoin | 42.1 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 15.8 |
Cellular Permeability and Distribution Assays in Preclinical Models
For compounds targeting the central nervous system (CNS), such as NMDA receptor antagonists, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Several in vitro models have been developed to predict BBB permeability in the early preclinical phase.
Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA-BBB is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor compartment. nih.gov This assay primarily assesses passive diffusion and is a rapid and cost-effective tool for screening large numbers of compounds.
Cell-Based Transwell Assays: These assays use a monolayer of brain endothelial cells, which form the basis of the BBB, grown on a semi-permeable membrane in a Transwell insert. Immortalized human brain endothelial cell lines, such as hCMEC/D3, are commonly used. nih.gov The test compound is added to the top (apical) chamber, and its appearance in the bottom (basolateral) chamber is measured over time to determine the apparent permeability coefficient (Papp). The integrity of the cell monolayer is monitored by measuring the transendothelial electrical resistance (TEER). More complex models co-culture brain endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, to better recapitulate the in vivo environment. nih.gov
Stem Cell-Based Models: Recent advances have led to the development of BBB models using brain microvascular endothelial cells (BMECs) derived from human induced pluripotent stem cells (iPSCs). nih.gov These models often exhibit high TEER values and express relevant influx and efflux transporters, offering a potentially more accurate prediction of human BBB permeability. nih.gov
The table below shows a comparison of permeability classifications based on in vitro assay results.
| Permeability Classification | PAMPA Pe (10-6 cm/s) | Cell-Based Papp (10-6 cm/s) |
| High | > 6.0 | > 20.0 |
| Medium | 2.0 - 6.0 | 5.0 - 20.0 |
| Low | < 2.0 | < 5.0 |
Metabolic Stability and In Vitro Biotransformation Studies
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. A compound that is metabolized too quickly may have a short duration of action, while a compound that is too stable may accumulate and cause toxicity.
Metabolic Stability Assays: These assays are typically conducted by incubating the test compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to identify potential interspecies differences in metabolism. researchgate.net The concentration of the parent compound is measured at various time points using liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint). For example, a study of the PARP-1 inhibitor 5-Aminoisoquinoline in human liver microsomes determined an in vitro t1/2 of 14.5 minutes and a CLint of 47.6 µL/min/mg. mdpi.com For slowly metabolized compounds, specialized systems like hepatocyte relay methods or co-cultures with extended incubation times may be necessary. mdpi.com
Metabolite Identification: In parallel with stability assays, studies are performed to identify the major metabolites formed. This involves incubating the compound with liver microsomes or hepatocytes and analyzing the samples by high-resolution mass spectrometry to determine the structures of the biotransformation products. For instance, the in vitro metabolism of 1-phenyl-1-cyclohexene, a related structure, in mouse liver microsomes was found to proceed through allylic hydroxylation and epoxidation-hydrolysis, yielding metabolites such as 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-3-one. nih.gov
The following table illustrates typical metabolic stability data obtained from in vitro assays.
| System | Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | Rat | 25 | 27.7 |
| Liver Microsomes | Dog | 40 | 17.3 |
| Liver Microsomes | Human | 18 | 38.5 |
| Hepatocytes | Human | 22 | N/A |
Selectivity Profiling Against Related Receptors and Enzymes
Selectivity is a crucial aspect of drug development, as off-target activities can lead to undesirable side effects. A compound should be profiled against a panel of receptors, ion channels, and enzymes that are structurally or functionally related to its primary target.
For an NMDA receptor antagonist, it is particularly important to assess its selectivity for different NMDA receptor subtypes. NMDA receptors are tetrameric assemblies typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, 2B, 2C, or 2D). The GluN2 subunit composition dictates the receptor's physiological and pharmacological properties. For example, antagonists that are selective for GluN2B-containing receptors over GluN2A-containing receptors are of significant interest for certain neurological conditions. nih.gov
Selectivity is determined by performing binding or functional assays on a panel of cell lines, each expressing a specific receptor subtype. For example, the amino-alkyl-cyclohexane derivative MRZ 2/579 was tested on Xenopus oocytes expressing different NMDA receptor subtypes (NR1a/2A, /2B, /2C, and /2D). It was found to be largely non-selective, with IC50 values of 0.49, 0.56, 0.42, and 0.49 µM, respectively. nih.gov In contrast, the reference compound memantine (B1676192) showed approximately 3-fold higher potency at NR1a/2C and NR1a/2D subtypes compared to NR1a/2A. nih.gov
Beyond the primary target family, broader liability screening is often conducted against a panel of targets known to be associated with adverse effects, such as the hERG potassium channel (cardiac liability) and a range of G-protein coupled receptors (GPCRs).
The table below shows a hypothetical selectivity profile for a test compound against different NMDA receptor subtypes.
| Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Selectivity Ratio (vs. GluN2B) |
| GluN1/GluN2A | Functional (IC50) | Electrophysiology | 5.2 | 0.5 |
| GluN1/GluN2B | Functional (IC50) | Electrophysiology | 2.6 | 1.0 |
| GluN1/GluN2C | Functional (IC50) | Electrophysiology | 15.8 | 0.16 |
| GluN1/GluN2D | Functional (IC50) | Electrophysiology | 12.4 | 0.21 |
Future Directions in the Research of 1 Amino Phenyl Methyl Cyclohexan 1 Ol and Analogous Amino Alcohols
Innovations in Stereocontrol and Asymmetric Synthesis
The biological activity of chiral molecules like 1-[Amino(phenyl)methyl]cyclohexan-1-ol is intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a paramount objective in modern organic chemistry. nih.gov Future research will undoubtedly focus on advancing the state-of-the-art in asymmetric synthesis to access enantiomerically pure amino alcohols with greater efficiency and versatility.
Recent breakthroughs have already set the stage for this evolution. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful strategy for synthesizing β-amino alcohols with adjacent chiral centers. westlake.edu.cn This method utilizes an α-amino radical polar crossover strategy to dictate both chemical and stereochemical selectivity. westlake.edu.cn Similarly, copper-catalyzed hydrosilylation and hydroamination sequences offer a unified and stereodivergent approach to construct all possible stereoisomers of amino alcohols from readily available starting materials. nih.gov
Key strategies in the synthesis of chiral vicinal amino alcohols that will likely see further innovation include:
Asymmetric (transfer) hydrogenation rsc.org
Reductive coupling and radical reactions rsc.org
Nucleophilic addition to metalloenamines derived from N-sulfinyl imines nih.gov
Ring-opening reactions of epoxides and aziridines rsc.org
Cr/photoredox dual-catalyzed addition of α-amino carbanion equivalents to carbonyls acs.org
Future efforts will aim to expand the substrate scope of these reactions, reduce catalyst loading, and improve enantiomeric excess, making the synthesis of complex amino alcohol derivatives more practical and scalable. westlake.edu.cn
| Asymmetric Synthesis Strategy | Key Features | Potential Future Developments |
| Chromium-Catalyzed Cross-Coupling | Employs α-amino radical polar crossover; high chemo- and stereoselectivity for β-amino alcohols. westlake.edu.cn | Broader substrate scope, application to more complex molecular scaffolds. |
| Copper-Catalyzed Stereodivergence | Sequential hydrosilylation/hydroamination; enables synthesis of all possible stereoisomers. nih.gov | Development of new chiral ligands, improved catalyst-controlled diastereoselectivity. nih.gov |
| N-Sulfinyl Imine Chemistry | Diastereoselective addition of metalloenamines to aldehydes; provides access to syn- and anti-1,3-amino alcohols. nih.gov | Expansion to other classes of electrophiles, development of catalytic variants. |
| Cr/Photoredox Dual Catalysis | In situ generation of α-amino carbanion equivalents; functionalization of ketones and acyl silanes. acs.org | Application in late-stage functionalization of complex molecules. |
Integration of Artificial Intelligence and Machine Learning in SAR and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govijpsjournal.com For amino alcohol research, these computational tools offer unprecedented opportunities to accelerate the design-synthesize-test-analyze cycle. cas.org AI can sift through vast chemical spaces, comprising potentially more than 10^60 molecules, to identify promising drug candidates far more efficiently than traditional methods. nih.gov
In the context of Structure-Activity Relationship (SAR) studies for compounds like this compound, AI and ML models can:
Predict Biological Activity: By training on large datasets of known compounds and their biological activities, ML models can predict the efficacy of novel, unsynthesized analogues. cas.org
Optimize Lead Compounds: AI algorithms can suggest structural modifications to a lead compound to enhance its potency, reduce toxicity, and improve its pharmacokinetic properties. nih.gov
Facilitate De Novo Drug Design: AI can generate entirely new molecular structures optimized for specific biological targets and desired chemical properties. nih.govmdpi.com
Predict Physicochemical Properties: Important drug-like properties such as solubility, bioavailability, and potential for drug-drug interactions can be predicted early in the discovery process, reducing late-stage failures. ijpsjournal.comnih.govmdpi.com
Platforms like AlphaFold have already demonstrated AI's power in accurately predicting protein structures, which is crucial for structure-based drug design. nih.gov The future will see a deeper integration of these predictive models, where AI not only suggests which compounds to synthesize but also proposes the most efficient synthetic routes. nih.gov This synergy between computational prediction and chemical synthesis will dramatically reduce the number of compounds that need to be physically made and tested, saving significant time and resources. cas.org
Development of Advanced Spectroscopic and Imaging Techniques for Molecular Characterization
The precise characterization of the three-dimensional structure and conformation of chiral molecules is essential for understanding their function. While traditional methods like NMR spectroscopy and single-crystal X-ray analysis are invaluable, the future lies in the development and application of more sensitive and sophisticated techniques. researchgate.netresearchgate.net
Advanced Spectroscopic Methods for Chiral Analysis:
Raman Optical Activity (ROA): This technique combines the structural sensitivity of Raman scattering with chiral spectroscopy, making it a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules, including amino alcohols. rsc.org
Sum Frequency Generation (SFG) Spectroscopy: SFG has emerged as a highly sensitive probe for molecular chirality, capable of investigating chiral monolayers and thin films, which is a significant advantage over conventional circular dichroism. nih.gov
Advanced Mass Spectrometry (MS): Modern soft ionization techniques (e.g., ESI, MALDI) coupled with tandem mass spectrometry (MS/MS) allow for the differentiation of enantiomers through their interactions with chiral reference molecules, offering speed, sensitivity, and tolerance to impurities. researchgate.net
¹⁹F NMR Spectroscopy: The incorporation of fluorine atoms into chiral derivatizing agents allows for the use of ¹⁹F NMR, which can offer superior resolution and sensitivity for chiral discrimination compared to proton NMR. acs.org
These advanced methods, often coupled with quantum-chemical calculations, provide a deeper understanding of molecular structure and stereochemistry. rsc.orgsciencepublishinggroup.com Future research will focus on enhancing the sensitivity and broadening the applicability of these techniques, enabling the characterization of increasingly complex amino alcohol derivatives and their interactions with biological targets at the molecular level.
| Technique | Principle | Application in Amino Alcohol Research |
| Raman Optical Activity (ROA) | Measures a small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. rsc.org | Determination of absolute configuration and conformational analysis in solution. rsc.org |
| Chiral Sum Frequency Generation (SFG) | A second-order nonlinear optical spectroscopy that is inherently sensitive to interfaces and chiral molecules. nih.gov | In-situ probing of chirality in monolayers and at surfaces. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Differentiates enantiomers based on the fragmentation patterns of diastereomeric complexes formed with a chiral selector. researchgate.net | Fast chiral analysis, high sensitivity, and suitability for complex mixtures. researchgate.net |
| ¹⁹F NMR with Chiral Derivatizing Agents | Reacting an amino alcohol with a fluorine-containing chiral agent to form diastereomers that are distinguishable by ¹⁹F NMR. acs.org | High-resolution chiral discrimination and quantification. acs.org |
Exploration of Novel Chemical Reactivities and Transformations
While the core amino alcohol scaffold is valuable, the ability to selectively modify it through novel chemical reactions is crucial for fine-tuning its properties. Future research will explore new transformations that expand the chemical space accessible from this compound and its analogues.
One promising avenue is the continued development of C-H functionalization reactions. rsc.org These methods allow for the direct conversion of strong carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-O, C-N), providing a highly efficient way to build molecular complexity. For instance, palladium-catalyzed ortho-C–H functionalization of related α-amino acid derivatives has been used for arylation, alkylation, and halogenation. rsc.org Applying these strategies to the phenyl group of this compound could rapidly generate a library of diverse analogues.
Other emerging areas of reactivity include:
Photocatalysis: Visible-light photocatalysis represents a green and powerful approach for chemical synthesis. acs.org Energy transfer-enabled reactions, such as the conversion of alkenes into γ-amino alcohols, showcase the potential to construct valuable frameworks under mild conditions. acs.org
Catalytic N-Alkylation: Moving beyond traditional methods, the direct N-alkylation of amines and amino acids using alcohols as alkylating agents, via a "borrowing hydrogen" strategy, is a highly atom-economic transformation that produces only water as a byproduct. nih.gov
Novel Ring-Forming Reactions: The development of catalysts that can facilitate complex cyclizations, such as the Biginelli reaction for creating tetrahydropyrimidines, highlights the power of catalysis to build new heterocyclic systems from simple precursors. mdpi.com
These innovative reactions will enable chemists to modify amino alcohol scaffolds in previously inaccessible ways, leading to the discovery of compounds with novel biological activities.
Multidisciplinary Research at the Interface of Chemistry, Computational Science, and Preclinical Investigation
The most significant breakthroughs in drug discovery arise from the convergence of multiple scientific disciplines. mdpi.com The future of research on this compound and its analogues will be heavily reliant on a multidisciplinary approach that seamlessly integrates synthetic chemistry, computational science, and preclinical biology. sciencepublishinggroup.compharmdbm.com
This integrated workflow can be envisioned as a cycle:
Computational Design: AI and computational chemistry are used to identify high-priority target molecules and predict their properties. nih.govsciencepublishinggroup.com
Chemical Synthesis: Synthetic chemists develop efficient and stereoselective routes to create the designed compounds. rsc.org
Preclinical Investigation: The synthesized compounds undergo biological evaluation to determine their efficacy and mechanism of action. This includes in vitro assays and potentially in vivo studies. nih.gov
Data Analysis & Iteration: The experimental data is fed back into the computational models, refining their predictive power and informing the next round of molecular design. nih.govcas.org
This approach connects the molecular world of chemistry with the perceptible world of biology and medicine. mdpi.com By combining computational simulations of protein-ligand interactions with advanced spectroscopic characterization and biological testing, researchers can gain a holistic understanding of how these amino alcohols function. nih.govsciencepublishinggroup.com This synergy accelerates the entire drug discovery process, from initial hit identification to the selection of promising candidates for further development, ultimately increasing the probability of translating fundamental chemical research into tangible therapeutic benefits. ijpsjournal.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
